Enantiomeric Configuration Determines Absolute Stereochemistry of Ring-Opening Products: (S)- vs (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide
The (S)-enantiomer (CAS 1105712-07-9) and (R)-enantiomer (CAS 1313705-91-7) of 3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide serve as precursors to opposite enantiomeric series of ring-opened products. Nucleophilic ring-opening of N-Boc cyclic sulfamidates proceeds with clean inversion of configuration at the C4 position (SN2 mechanism), meaning the (S)-sulfamidate yields (R)-configured ring-opened amines, while the (R)-sulfamidate yields (S)-configured products . For example, fluorination of N-benzyl cyclic sulfamidates with TBAF followed by desulfonation and debenzylation provided (S)- and (R)-2-amino-1-fluoropropanes, each with 95% enantiomeric excess (ee), demonstrating that the enantiomeric purity of the starting sulfamidate is faithfully transmitted to the product . The (S)-enantiomer is available in 97% purity from commercial suppliers, while the (R)-enantiomer is available in 95–97% purity .
| Evidence Dimension | Enantiomeric purity and stereochemical outcome of ring-opening |
|---|---|
| Target Compound Data | (S)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide: commercial purity 97% (CAS 1105712-07-9); ring-opening yields (R)-configured products with complete inversion. |
| Comparator Or Baseline | (R)-3-Boc-4-benzyl-1,2,3-oxathiazolidine 2,2-dioxide: commercial purity 95–97% (CAS 1313705-91-7); ring-opening yields (S)-configured products with complete inversion. |
| Quantified Difference | Opposite absolute configuration of ring-opened products; both enantiomers yield products with ≥95% ee when starting from enantiopure sulfamidate, as demonstrated for N-benzyl fluoroamine derivatives (95% ee for both (S)- and (R)-2-amino-1-fluoropropanes). |
| Conditions | Fluorination with TBAF, followed by desulfonation and transfer hydrogenolysis (Pd/C); multi-gram scale without chromatographic purification of intermediates . |
Why This Matters
Procurement of the incorrect enantiomer leads to the wrong absolute configuration in the final chiral amine or amino acid target, which is critical in pharmaceutical synthesis where biological activity depends on absolute stereochemistry.
